molecular formula C8H9NO B1362710 2-Acetyl-4-methylpyridine CAS No. 59576-26-0

2-Acetyl-4-methylpyridine

Cat. No.: B1362710
CAS No.: 59576-26-0
M. Wt: 135.16 g/mol
InChI Key: HRVQMQWVGKYDCF-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylpyridine is a substituted pyridine with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. It is also a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-4-methylpyridine can be synthesized from 2-bromo-4-methylpyridine through a series of chemical reactions . The typical synthetic route involves the acetylation of 4-methylpyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert it to 2-ethyl-4-methylpyridine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: 2-Ethyl-4-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methylpyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Acetylpyridine
  • 3-Acetylpyridine
  • 4-Acetylpyridine
  • 2-Acetyl-6-methylpyridine

Comparison: 2-Acetyl-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other acetylpyridines, it has a different reactivity profile and aromatic characteristics, making it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVQMQWVGKYDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340450
Record name 2-Acetyl-4-methylpyridine
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Acetyl-4-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59576-26-0
Record name 2-Acetyl-4-methylpyridine
Source CAS Common Chemistry
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Record name 2-Acetyl-4-methylpyridine
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Record name 2-Acetyl-4-methylpyridine
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Record name 2-Acetyl-4-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 - 34 °C
Record name 2-Acetyl-4-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Acetyl-4-methylpyridine contribute to the detection of Pb2+ ions in the described chemosensor?

A1: In this research, this compound acts as a functionalizing agent for an aluminum-based metal-organic framework (Al-MOF). The researchers incorporated this compound into the NH2-Al-MOF structure, creating 2A4MP=N-Al-MOF. This modified MOF serves as a fluorescent chemosensor. The interaction of Pb2+ ions with the 2A4MP=N-Al-MOF likely occurs through coordination with the nitrogen and oxygen atoms present in the this compound moiety, leading to changes in the fluorescence properties of the material that can be used to detect and quantify the Pb2+ concentration. []

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